molecular formula C18H21N3O3 B14219927 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile CAS No. 547770-76-3

4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile

Cat. No.: B14219927
CAS No.: 547770-76-3
M. Wt: 327.4 g/mol
InChI Key: YJAJNXINAYNTHA-UHFFFAOYSA-N
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Description

4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is a complex organic compound characterized by its unique structure, which includes three butanenitrile groups attached to a benzene ring through oxygen linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile typically involves the reaction of 1,3,5-trihydroxybenzene with butanenitrile derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile exerts its effects is primarily through its functional groups. The nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The oxygen linkages provide stability and facilitate the compound’s integration into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]triphthalonitrile
  • 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
  • Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate

Uniqueness

4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is unique due to its specific combination of butanenitrile groups and oxygen linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.

Properties

CAS No.

547770-76-3

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

4-[3,5-bis(3-cyanopropoxy)phenoxy]butanenitrile

InChI

InChI=1S/C18H21N3O3/c19-7-1-4-10-22-16-13-17(23-11-5-2-8-20)15-18(14-16)24-12-6-3-9-21/h13-15H,1-6,10-12H2

InChI Key

YJAJNXINAYNTHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCCC#N)OCCCC#N)OCCCC#N

Origin of Product

United States

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